molecular formula C14H22N2O2 B6024579 1-(2,3-dimethoxybenzyl)-4-methylpiperazine

1-(2,3-dimethoxybenzyl)-4-methylpiperazine

Cat. No. B6024579
M. Wt: 250.34 g/mol
InChI Key: IEZJXKHASWPGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxybenzyl)-4-methylpiperazine, also known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. DMMP has gained attention in scientific research due to its potential therapeutic applications in various fields, including oncology and neurology. In

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-methylpiperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the p38 MAPK pathway, which plays a role in cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. This compound has also been shown to inhibit the growth and proliferation of cancer cells by regulating the cell cycle. In the brain, this compound has been shown to protect neurons from oxidative stress and reduce inflammation by modulating the expression of various genes and proteins.

Advantages and Limitations for Lab Experiments

1-(2,3-dimethoxybenzyl)-4-methylpiperazine has several advantages for lab experiments, including its high purity and stability, which make it suitable for studying its effects on cells and organisms. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to administer in experiments. This compound also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 1-(2,3-dimethoxybenzyl)-4-methylpiperazine. One area of research is to explore the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is to study the mechanism of action of this compound in more detail to better understand its effects on cells and organisms. Additionally, research could focus on developing new synthesis methods for this compound to improve its yield and purity.

Synthesis Methods

1-(2,3-dimethoxybenzyl)-4-methylpiperazine can be synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine and formaldehyde. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound for research purposes.

Scientific Research Applications

1-(2,3-dimethoxybenzyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various fields. In oncology, this compound has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15-7-9-16(10-8-15)11-12-5-4-6-13(17-2)14(12)18-3/h4-6H,7-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZJXKHASWPGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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